2-(chloromethyl)-1,3-dimethoxybenzene CAS number and molecular weight
2-(chloromethyl)-1,3-dimethoxybenzene CAS number and molecular weight
An In-depth Technical Guide to 2-(chloromethyl)-1,3-dimethoxybenzene
Introduction
2-(Chloromethyl)-1,3-dimethoxybenzene, also known by its synonym 2,6-dimethoxybenzyl chloride, is a highly functionalized aromatic organic compound. As a reactive intermediate, it serves as a valuable building block in advanced organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure is characterized by a benzene ring substituted with a reactive chloromethyl group flanked by two methoxy groups at the ortho positions. This unique arrangement of substituents imparts distinct steric and electronic properties that govern its reactivity and make it a strategic component for the synthesis of complex molecular architectures.
This guide provides a comprehensive technical overview of 2-(chloromethyl)-1,3-dimethoxybenzene, intended for researchers, scientists, and professionals in drug development. It will cover the compound's chemical identity, plausible synthetic routes, mechanistic insights into its reactivity, applications in synthesis, and essential safety protocols. It is important to distinguish this compound from its isomeric acyl chloride, 2,6-dimethoxybenzoyl chloride, a common point of confusion due to nomenclature similarity.
Chemical Properties and Identifiers
The molecular formula for 2-(chloromethyl)-1,3-dimethoxybenzene is C₉H₁₁ClO₂. While a unique CAS number is not consistently reported in major public databases, its chemical properties can be reliably inferred from its structure and comparison with its isomers, such as 2,5-dimethoxybenzyl chloride and 3,4-dimethoxybenzyl chloride (veratryl chloride).[1][2]
| Property | Value | Source(s) |
| IUPAC Name | 2-(chloromethyl)-1,3-dimethoxybenzene | - |
| Synonym(s) | 2,6-Dimethoxybenzyl chloride | - |
| Molecular Formula | C₉H₁₁ClO₂ | [1][2][3][4] |
| Molecular Weight | 186.63 g/mol | [1][2][5] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [6] |
The core of its chemical nature lies in the interplay between the benzylic chloride and the two ortho-methoxy groups. The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution. The methoxy groups are strong electron-donating groups through resonance, which significantly influences the electron density of the aromatic ring and the stability of potential cationic intermediates.[7][8]
Synthesis of 2-(chloromethyl)-1,3-dimethoxybenzene
The synthesis of 2-(chloromethyl)-1,3-dimethoxybenzene is not widely documented with specific experimental procedures. However, two primary, chemically sound strategies can be proposed based on established methodologies for analogous compounds: the chlorination of a precursor alcohol and the direct chloromethylation of the parent arene.
Route 1: Chlorination of 2,6-Dimethoxybenzyl Alcohol
The most direct and selective method for synthesizing benzylic chlorides is the substitution of the hydroxyl group from the corresponding benzyl alcohol. This two-step process begins with the synthesis of the precursor, 2,6-dimethoxybenzyl alcohol.
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Preparation of 2,6-Dimethoxybenzyl Alcohol : This precursor can be readily synthesized by the reduction of 2,6-dimethoxybenzaldehyde or a corresponding benzoic acid derivative using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9][10]
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Chlorination : The resulting 2,6-dimethoxybenzyl alcohol can be converted to the target chloride using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[11] Alternative methods include the use of hydrogen chloride in a suitable solvent like dioxane or employing other reagents like aluminum chloride (AlCl₃) or 2,4,6-trichloro-1,3,5-triazine with DMSO, which can offer high chemoselectivity under neutral conditions.[12][13][14]
Route 2: Direct Chloromethylation of 1,3-Dimethoxybenzene
Direct chloromethylation of an aromatic ring (a variation of the Friedel-Crafts reaction) is another viable approach. This reaction typically involves formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst. However, for highly activated rings such as 1,3-dimethoxybenzene, the reaction can proceed under milder conditions. A significant challenge in this approach is controlling regioselectivity, as substitution could potentially occur at the 4-position as well. Furthermore, the high reactivity of the system can lead to the formation of diarylmethane byproducts.
Caption: Plausible synthetic pathways to 2-(chloromethyl)-1,3-dimethoxybenzene.
Reactivity and Mechanistic Insights
The reactivity of 2-(chloromethyl)-1,3-dimethoxybenzene is dominated by the benzylic chloride functional group. Benzylic halides are known to undergo nucleophilic substitution via both SN1 and SN2 mechanisms, and the operative pathway is highly dependent on the substrate's structure, the nucleophile, the solvent, and reaction conditions.[15]
The two ortho-methoxy groups exert profound electronic and steric effects:
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Electronic Effect : Methoxy groups are powerful electron-donating substituents via resonance (+R effect). This effect strongly stabilizes the formation of a benzylic carbocation intermediate by delocalizing the positive charge onto the oxygen atoms and into the aromatic ring. This stabilization significantly favors an SN1-type mechanism , particularly with weak nucleophiles in polar protic solvents.[7]
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Steric Effect : The presence of two bulky methoxy groups adjacent to the reaction center creates significant steric hindrance. This congestion impedes the backside attack required for an SN2 mechanism . Therefore, SN2 reactions with bulky nucleophiles are expected to be considerably slower compared to less hindered benzyl chlorides.[16]
Due to the strong resonance stabilization, the 2,6-dimethoxybenzyl carbocation is a key intermediate in SN1 reactions.
Caption: Key resonance structures showing charge delocalization.
Applications in Drug Development and Organic Synthesis
The unique structural and reactivity profile of 2-(chloromethyl)-1,3-dimethoxybenzene makes it a specialized reagent for introducing a sterically encumbered, electron-rich benzyl moiety.
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Versatile Synthetic Intermediate : Its primary role is as an electrophile in reactions with a wide range of nucleophiles (e.g., alcohols, phenols, amines, thiols, carbanions) to form new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. This allows for the construction of complex molecular scaffolds relevant to pharmaceutical targets. The steric hindrance can be strategically employed to control selectivity in certain synthetic transformations.
-
Protecting Group Chemistry : Dimethoxybenzyl (DMB) groups are well-established as protecting groups for alcohols, amines, and other functional groups in multi-step organic synthesis.[17][18] The 2,4-DMB and 3,4-DMB (veratryl) groups are particularly common and are prized for their stability under basic and nucleophilic conditions, and their facile removal under mild oxidative (e.g., using DDQ) or acidic conditions.[19][20] The 2,6-dimethoxybenzyl group, introduced via 2-(chloromethyl)-1,3-dimethoxybenzene, would function similarly but with modified lability due to its unique substitution pattern. The enhanced electron-donating capacity could allow for even milder deprotection conditions, providing an additional layer of orthogonality in complex synthetic schemes.
Safety and Handling
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Primary Hazards : Benzylic chlorides are typically corrosive, lachrymatory (tear-inducing), and skin and respiratory tract irritants. The compound is expected to cause severe skin and eye burns upon contact.[3] It may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Reactivity Hazards : It is expected to react with water and other protic solvents, potentially releasing corrosive hydrogen chloride gas. It is incompatible with strong bases, oxidizing agents, and metals.
Recommended Handling Protocol:
-
Engineering Controls : All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles and a face shield.
-
Handling : Avoid inhalation of vapors and direct contact with skin and eyes. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and moisture.
Conclusion
2-(Chloromethyl)-1,3-dimethoxybenzene is a specialized chemical intermediate with significant potential in organic synthesis. The strategic placement of two ortho-methoxy groups creates a sterically hindered but electronically activated benzylic chloride. This structure favors SN1-type reactions through a highly stabilized carbocation intermediate and makes the 2,6-dimethoxybenzyl moiety a potentially valuable protecting group with tunable lability. For researchers in drug discovery and complex molecule synthesis, understanding the nuanced reactivity of this compound allows for its strategic application in building novel and intricate chemical entities. Due diligence in safety and handling is paramount when working with this reactive compound.
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